Oxamide, N,N'-dipentyldithio-
Description
Oxamide, N,N'-dipentyldithio-, is a thioamide derivative of oxamide where the oxygen atoms in the amide functional groups are replaced with sulfur, and two pentyl substituents are attached via the nitrogen atoms. Thioamide derivatives, including oxamide variants, are notable for their altered electronic properties due to sulfur substitution, which impacts solubility, reactivity, and intermolecular interactions .
Properties
CAS No. |
64059-60-5 |
|---|---|
Molecular Formula |
C12H24N2S2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
N,N'-dipentylethanedithioamide |
InChI |
InChI=1S/C12H24N2S2/c1-3-5-7-9-13-11(15)12(16)14-10-8-6-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
UTOHWFSACBQCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=S)C(=S)NCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxamide, N,N’-dipentyldithio- can be synthesized through a condensation reaction involving oxamide and pentylthiol. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the compound.
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N’-dipentyldithio- involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-dipentyldithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted oxamide derivatives.
Scientific Research Applications
Oxamide, N,N’-dipentyldithio- has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-dipentyldithio- involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The disulfide bonds in the compound can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
- Oxamide (C₂H₄N₂O₂) : The parent compound features two amide groups with oxygen atoms. Its planar structure allows for hydrogen bonding, contributing to low solubility and slow nitrogen release in fertilizers . Bond lengths (C–N: ~1.33 Å, C–O: ~1.24 Å) indicate partial double-bond character .
- Pentyl groups add steric bulk, reducing crystallinity and increasing solubility in nonpolar media .
- HAO (N,N′-bis[2-hydroxynaphthylidene]amino]oxamide): Contains aromatic hydroxynaphthyl substituents, enabling π-π stacking on metal surfaces for corrosion inhibition. The oxamide core facilitates chelation with metal ions .
Efficiency and Performance
- Fertilizers : Oxamide’s slow hydrolysis (via microbial activity) ensures sustained nitrogen release. Substituting oxygen with sulfur may delay hydrolysis further but reduce nitrogen content (e.g., oxamide: 31.8% N; dipentyldithio-oxamide*: estimated ~18–22% N due to added sulfur and pentyl groups) .
- Corrosion Inhibition : HAO’s efficiency stems from its planar aromatic structure and chelating ability. Sulfur in dipentyldithio-oxamide could enhance adsorption on iron surfaces via S–Fe interactions, though pentyl chains might limit surface coverage .
- Stability : Thioamides generally exhibit lower thermal stability than oxamides due to weaker C–S bonds, impacting high-temperature applications .
Data Tables
Table 1: Structural Comparison of Oxamide Derivatives
Table 2: Application-Specific Metrics
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